molecular formula C19H24ClN3O2 B14897368 Sigma-1 receptor precursor

Sigma-1 receptor precursor

Cat. No.: B14897368
M. Wt: 361.9 g/mol
InChI Key: DWMXOHFJNKUDPZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sigma Receptor Nomenclature

The journey to understanding the Sigma-1 receptor began in 1976, when researchers first proposed the existence of a "sigma opioid receptor". frontiersin.orge-bookshelf.de This was based on the unique psychotomimetic effects of the benzomorphan (B1203429) derivative (±)-SKF-10,047, which differed from the effects of other opioids. frontiersin.org However, subsequent studies in the early 1980s revealed that this receptor did not bind to naloxone, a classic opioid antagonist, leading to its reclassification as a distinct, non-opioid "Sigma receptor". nih.govnih.gov

Further pharmacological investigations led to the differentiation of two sigma receptor subtypes: the Sigma-1 and Sigma-2 receptors. frontiersin.orgnih.gov This distinction was primarily based on their differing affinities for various stereoisomers of benzomorphan compounds. frontiersin.org The Sigma-1 receptor showed a higher affinity for the dextrorotatory ((+)-isomers), while the Sigma-2 receptor had a higher or equal affinity for the levorotatory ((−)-isomers). frontiersin.org The Sigma-1 receptor was successfully cloned in 1996, which was a significant milestone that allowed for more detailed molecular and functional studies. frontiersin.orge-bookshelf.de In contrast, the molecular identity of the Sigma-2 receptor, now known as TMEM97, was only established much more recently. frontiersin.orgnih.gov This article will focus exclusively on the well-characterized Sigma-1 receptor.

Table 1: Evolution of Sigma-1 Receptor Nomenclature This table is interactive. Users can sort and filter the data.

YearKey DevelopmentNomenclatureReference
1976Proposal based on psychotomimetic effects of (±)-SKF-10,047Sigma opioid receptor frontiersin.org
1982Found to be insensitive to opioid antagonists like naloxoneSigma receptor frontiersin.org
1990Differentiated from Sigma-2 receptor based on ligand binding profilesSigma-1 receptor frontiersin.org
1996First successful cloning of the receptorSigma-1 receptor (SIGMAR1) frontiersin.org

Genomic and Molecular Identity of the Sigma-1 Receptor (SIGMAR1)

The human Sigma-1 receptor is encoded by the SIGMAR1 gene, located on the p arm of chromosome 9 (9p13.3). frontiersin.orgwikipedia.orggenecards.org The gene gives rise to a protein composed of 223 amino acids with a molecular mass of approximately 25 kDa. nih.govwikipedia.org While there was initial debate based on hydrophobicity plots suggesting two transmembrane domains, the crystal structure, first published in 2016, confirmed that the Sigma-1 receptor is a single-pass transmembrane protein. frontiersin.orgwikipedia.orgnih.gov

Structurally, the Sigma-1 receptor is unique among mammalian proteins, showing no significant sequence homology to other known mammalian proteins. wikipedia.orgwikipedia.org Interestingly, it does share about 30% sequence identity and 69% similarity with a fungal enzyme, C8-C7 sterol isomerase (ERG2), which is involved in ergosterol (B1671047) biosynthesis. wikipedia.orgwikipedia.org Within the cell, the Sigma-1 receptor is predominantly found at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER). frontiersin.orgfrontiersin.org It is also present in other cellular locations, including the plasma membrane and the nuclear envelope. frontiersin.orgnih.gov

Table 2: Molecular Characteristics of the Human Sigma-1 Receptor This table is interactive. Users can sort and filter the data.

CharacteristicDescriptionReference
Gene Name SIGMAR1 wikipedia.org
Chromosomal Location 9p13.3 frontiersin.orgwikipedia.org
Protein Size 223 amino acids wikipedia.org
Molecular Mass ~25 kDa nih.gov
Primary Subcellular Localization Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER) frontiersin.orgfrontiersin.org
Structural Homology Fungal C8-C7 sterol isomerase (ERG2) wikipedia.orgwikipedia.org

Conceptualization of the Sigma-1 Receptor as a Molecular Chaperone and Ligand-Operated Modulator

The understanding of the Sigma-1 receptor's function has evolved significantly from the initial concept of a traditional receptor. It is now widely recognized as a ligand-operated molecular chaperone. nih.govnih.govfrontiersin.org In its resting state, the Sigma-1 receptor is associated with another chaperone protein called BiP (Binding immunoglobulin protein) at the MAM. nih.govfrontiersin.org

Upon stimulation by agonist ligands, the Sigma-1 receptor dissociates from BiP. nih.gov This dissociation allows the now-active Sigma-1 receptor to interact with a variety of "client" proteins, thereby modulating their function. frontiersin.orgnih.gov This chaperone activity is crucial for maintaining cellular homeostasis, particularly under conditions of cellular stress. nih.govnih.gov For instance, the Sigma-1 receptor plays a key role in regulating calcium signaling between the ER and mitochondria by interacting with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. wikipedia.orgfrontiersin.orgnih.gov

Furthermore, the Sigma-1 receptor can translocate from the MAM to other parts of the cell, such as the plasma membrane, where it can modulate the activity of various ion channels, including potassium, sodium, and calcium channels, as well as G-protein coupled receptors. nih.govnih.govnih.gov This ability to interact with and modulate a diverse array of proteins underscores its role as a pluripotent modulator in cellular signaling. nih.gov This ligand-operated chaperone function is central to its involvement in numerous cellular processes, including cell survival, proliferation, and neuronal differentiation. frontiersin.orgnih.govfrontiersin.org

Table 3: Key Interacting Proteins and Cellular Functions of the Sigma-1 Receptor This table is interactive. Users can sort and filter the data.

Interacting Protein/SystemModulatory EffectCellular FunctionReference
BiP (Binding immunoglobulin protein) Dissociates upon ligand bindingActivation of chaperone activity nih.govfrontiersin.org
IP3 Receptor Modulation of Ca2+ releaseCalcium signaling, cell survival wikipedia.orgfrontiersin.org
Voltage-gated K+ channels Inhibition or enhancementNeuronal excitability nih.gov
Voltage-gated Na+ channels InhibitionNeuronal excitability nih.gov
NMDA Receptors Enhancement of activitySynaptic plasticity nih.gov
Dopamine (B1211576) D1 Receptors Enhancement of activityNeurotransmission nih.gov
IRE1 (Inositol-requiring enzyme 1) Stabilization during ER stressUnfolded protein response frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

4-[5-chloro-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidin-2-yl]phenol

InChI

InChI=1S/C19H24ClN3O2/c1-14-17(20)19(25-13-5-12-23-10-3-2-4-11-23)22-18(21-14)15-6-8-16(24)9-7-15/h6-9,24H,2-5,10-13H2,1H3

InChI Key

DWMXOHFJNKUDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)O)OCCCN3CCCCC3)Cl

Origin of Product

United States

Molecular Architecture and Structural Biology of the Sigma 1 Receptor

Primary Structure and Amino Acid Composition

The human Sigma-1 receptor is a single polypeptide chain composed of 223 amino acids, with a molecular weight of approximately 25 kDa. researchgate.netnih.gov The SIGMAR1 gene encodes this protein. wikipedia.org The primary amino acid sequence of S1R is highly conserved across various species, highlighting its significant physiological roles. mdpi.com

Tertiary and Quaternary Structural Organization

The three-dimensional structure of the S1R has been elucidated through techniques like X-ray crystallography, revealing a complex organization that is key to its function. nih.govnih.gov

Initially, based on hydrophobicity analysis, the S1R was thought to have multiple transmembrane segments. researchgate.netnih.gov However, crystal structures have definitively shown that each S1R protomer has a single N-terminal transmembrane helix that anchors it to the ER membrane. wikipedia.orgnih.govnih.gov This makes it a type II transmembrane protein, with a short N-terminal tail in the cytoplasm and the bulk of the protein, including the C-terminus and the ligand-binding domain, residing within the ER lumen. nih.govnih.govbiorxiv.org

The core of the ligand-binding domain of the S1R is a cupin-like β-barrel. wikipedia.orgnih.gov This structure is formed by a series of β-strands arranged in a barrel-like fold, a common motif in proteins that bind small molecules. researchgate.net This β-barrel creates the hydrophobic pocket where various ligands can bind. wikipedia.orgnih.gov

Extending from the cupin-like domain is a C-terminal region that folds into a V-shaped two-helix bundle. wikipedia.orgnih.gov This helical bundle acts as a "lid" over the ligand-binding pocket and is crucial for the oligomerization of the receptor. wikipedia.org

The Sigma-1 receptor can exist in various oligomeric forms, including monomers, dimers, trimers, and higher-order multimers. nih.govnih.govyoutube.com The oligomerization state is dynamic and can be influenced by the binding of ligands. nih.govmdpi.com While various forms exist, crystallographic studies have primarily resolved the trimeric structure of the S1R. nih.govnih.govrcsb.org In this trimeric assembly, the C-terminal helical bundles of three monomers interact, forming a central channel. nih.gov It is believed that agonists tend to favor the dissociation of oligomers into smaller forms, while antagonists stabilize the oligomeric states. mdpi.com

Ligand Binding Site Characterization and Key Residues

The ligand-binding site of the S1R is a large, predominantly hydrophobic cavity located within the cupin-like β-barrel. wikipedia.orgnih.gov This pocket exhibits significant plasticity, allowing it to accommodate a wide array of structurally diverse ligands. nih.govresearchgate.net

Several key amino acid residues within this binding site are critical for ligand interaction. Site-directed mutagenesis and photoaffinity labeling studies have been instrumental in identifying these residues. researchgate.netsigmaaldrich.com

Key ResidueRole in Ligand Binding
Aspartate 126 (D126) An essential anionic residue for ligand binding. wikipedia.orgsigmaaldrich.com
Glutamate 172 (E172) A crucial anionic amino acid that plays a significant role in coordinating ligand interactions. wikipedia.orgsigmaaldrich.com

The interaction of ligands with these and other residues within the binding pocket dictates the affinity and selectivity of various compounds for the Sigma-1 receptor. wikipedia.org

Conformational Dynamics and Ligand-Induced Structural Changes

The functional versatility of the sigma-1 receptor (S1R) is intrinsically linked to its conformational plasticity. The receptor is a dynamic entity, capable of adopting various structural states that are modulated by the binding of different ligands. These ligand-induced structural rearrangements are fundamental to the receptor's ability to act as a molecular chaperone and modulate a wide array of signaling proteins.

Research into the S1R's structural biology has revealed that ligand binding is not a simple lock-and-key mechanism but rather a complex, multi-step process. This process is rate-limited by conformational changes within the receptor itself, underscoring the importance of its dynamic nature. nih.gov The binding site, located within a cupin-like β-barrel domain, is sterically shielded, necessitating significant conformational shifts to allow ligands to enter and exit. nih.govwikipedia.org

A key aspect of the S1R's conformational dynamics is its oligomerization state. Evidence suggests that the receptor exists in an equilibrium of multiple oligomeric forms, including monomers, trimers, and higher-order species. nih.gov This equilibrium is sensitive to the type of ligand bound. Agonists, such as (+)-pentazocine, tend to promote the dissociation of receptor oligomers into monomers or smaller complexes. nih.govmdpi.com In contrast, antagonists are thought to stabilize or increase the formation of higher molecular weight oligomers. nih.govmdpi.com This differential effect on oligomerization is a well-documented biochemical distinction between S1R agonists and antagonists and is believed to be a critical component of their distinct signaling outcomes.

High-resolution crystal structures of the human S1R have provided invaluable atomic-level insights into ligand-induced conformational changes. nih.gov These studies have captured the receptor in complex with various antagonists and agonists, revealing distinct binding modes.

Molecular dynamics simulations have complemented these static crystal structures by providing a temporal dimension to our understanding of ligand binding. These simulations have helped reconstruct a plausible binding pathway that involves at least two major conformational changes in the receptor, highlighting the dynamic and multi-step nature of ligand association. nih.gov

The influence of ligands extends beyond the receptor itself to its interactions with other proteins. Studies on the S1R "proximatome"—the collection of proteins in its immediate vicinity—have shown that both agonists and antagonists can alter this protein interaction network. frontiersin.orgnih.gov For instance, treatment with the antagonist haloperidol (B65202) enhances the S1R's interaction with Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), while the agonist (+)-pentazocine promotes a stronger association with the Low-density lipoprotein receptor (LDLR). frontiersin.org These findings indicate that ligand-induced conformational changes directly impact the receptor's function as a molecular chaperone by modifying its client protein interactions. frontiersin.orgnih.gov

Furthermore, super-resolution imaging in live cells has demonstrated that agonist activation can alter the receptor's subcellular localization dynamics. Activation with (+)-pentazocine was observed to decrease the colocalization of S1R with markers of the vesicular endoplasmic reticulum, suggesting a ligand-induced change in its distribution within the ER membrane system. plos.orgresearchgate.net

The table below summarizes key structural findings for the sigma-1 receptor with different ligands.

LigandLigand TypeResolution (Å)Key Structural Findings
HaloperidolAntagonist3.1Binds in a conserved pose similar to other antagonists. nih.gov
NE-100Antagonist2.9Demonstrates a highly similar structure to other antagonist-bound forms. nih.gov
PD 144418Antagonist---One of the first ligands used to solve the S1R structure, revealing a trimeric assembly. nih.gov
(+)-PentazocineAgonist3.1Reveals a unique binding pose distinct from antagonists, with associated structural rearrangements. nih.gov

Biosynthesis, Trafficking, and Subcellular Localization of the Sigma 1 Receptor

Co-Translational Insertion into the Endoplasmic Reticulum Membrane

The biogenesis of the sigma-1 receptor begins with its co-translational insertion into the membrane of the endoplasmic reticulum (ER). Unlike many secreted or membrane proteins that utilize a cleavable N-terminal signal peptide, the sigma-1 receptor is classified as a type II membrane protein. nih.gov This topology means it has a short N-terminal tail that remains in the cytoplasm, a single transmembrane domain that anchors it to the ER membrane, and a large C-terminal domain located within the ER lumen. nih.govnih.gov

The insertion process is mediated by the cell's translocation machinery. Evidence suggests a strong interaction between the sigma-1 receptor and the Sec61 translocon complex, the primary channel for protein import into the ER. biorxiv.org The receptor's single transmembrane helix acts as an internal, non-cleavable signal sequence, directing the nascent polypeptide chain to the translocon and initiating its insertion into the lipid bilayer. wikipedia.org Although it possesses three hydrophobic regions, only one serves as the transmembrane anchor. wikipedia.orgnih.gov Once inserted, the receptor folds into its mature conformation, featuring a cupin-like β-barrel domain that constitutes the ligand-binding site and is capped by a C-terminal helical bundle. wikipedia.org

Intracellular Compartmentalization and Dynamic Translocation Mechanisms

The sigma-1 receptor is not statically confined to one location. Instead, it exhibits a dynamic distribution pattern, moving between different intracellular compartments in response to cellular signals and stressors. This mobility is central to its function as a molecular chaperone and signaling modulator.

Endoplasmic Reticulum (ER) Residency and Distribution

The primary residence of the sigma-1 receptor is the endoplasmic reticulum. wikipedia.org Within the ER, it does not distribute uniformly but rather forms distinct puncta, often observed in confocal microscopy imaging. nih.govbiorxiv.org Under resting conditions, the receptor is thought to form an inert complex with the ER chaperone GRP78/BiP. nih.govresearchgate.net This interaction helps to retain the receptor within the ER. Dissociation from BiP, often triggered by ligand binding or cellular stress, is a key step in activating the receptor's chaperone functions. biorxiv.orgresearchgate.net

Enrichment at Mitochondria-Associated Membranes (MAMs)

A significant portion of the ER-resident sigma-1 receptors is concentrated at specialized contact sites between the ER and mitochondria, known as mitochondria-associated membranes (MAMs). biorxiv.orgresearchgate.net These regions are critical hubs for cellular signaling, particularly for calcium homeostasis and lipid metabolism. researchgate.net The enrichment of sigma-1 receptors at MAMs is crucial for their role in modulating calcium signaling between the ER and mitochondria, primarily through interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. wikipedia.orgresearchgate.net The stability of the MAM itself is dependent on the presence of sigma-1 receptors; their genetic knockout leads to a reduction in these essential ER-mitochondria contacts. biorxiv.org

Regulated Translocation to the Plasma Membrane and Nuclear Envelope

Upon stimulation by specific ligands or in response to cellular stress, the sigma-1 receptor can translocate from its primary location at the MAM to other cellular destinations. nih.govresearchgate.net This dynamic repositioning allows it to interact with a different set of client proteins and modulate diverse signaling pathways.

Plasma Membrane: Translocation to the plasma membrane enables the sigma-1 receptor to interact directly with various ion channels, G protein-coupled receptors (GPCRs), and kinases, thereby influencing neuronal excitability and cell signaling. nih.govresearchgate.net For instance, the psychostimulant cocaine has been shown to cause the translocation of the sigma-1 receptor from the MAM to the plasma membrane. nih.gov

Nuclear Envelope: The receptor can also move to the nuclear envelope, where it interacts with proteins like emerin. This interaction allows it to recruit chromatin-remodeling factors, thereby influencing gene transcription. nih.gov

This ligand- or stress-induced translocation is a key mechanism by which the sigma-1 receptor exerts its pleiotropic effects on cellular function. researchgate.netnih.gov

Association with Specialized Lipid Microdomains (e.g., Cholesterol-enriched ER microdomains, Lipid Rafts)

The subcellular localization and function of the sigma-1 receptor are intimately linked to the lipid environment of the membrane. The receptor shows a clear preference for and association with cholesterol-enriched lipid microdomains within the ER. biorxiv.orgnih.gov In fact, the MAMs where the receptor is concentrated are known to be rich in cholesterol. biorxiv.org

The sigma-1 receptor itself can influence the organization of these microdomains. nih.govnih.gov It has been shown to form clusters that can increase the local thickness of the ER membrane, which in turn can modulate the activity of other membrane-embedded proteins like the stress sensor IRE1α. nih.govbiorxiv.org This association with lipid rafts, which are microdomains enriched in cholesterol and sphingolipids, is critical for compartmentalizing signaling events at the ER. nih.gov Ligand binding can alter this association; for example, treatment with the agonist (+)-pentazocine causes the receptor to move from these ER lipid microdomains to other cytoplasmic areas. nih.gov

Molecular Determinants Governing Subcellular Distribution and Mobility

The specific localization and dynamic movement of the sigma-1 receptor are governed by distinct molecular features within its protein sequence and its interactions with other molecules.

Feature/DeterminantLocation/DescriptionRole in Localization and Mobility
Type II Membrane Topology Single N-terminal transmembrane helix; C-terminus in ER lumen.Anchors the protein in the ER membrane and establishes its primary residency. nih.gov
Interaction with BiP/GRP78 C-terminal chaperone domain.Retains the receptor in an inactive state at the ER under resting conditions. Dissociation allows for translocation and activation. nih.govresearchgate.net
Cholesterol-Binding Motif Located within the transmembrane region.Crucial for the receptor's clustering in cholesterol-rich MAMs and for its subcellular localization. Mutations in this motif disrupt its distribution. nih.govbiorxiv.orgnih.gov
Ligand Binding Ligand-binding domain in the C-terminal region.Ligand binding (agonists or antagonists) can induce conformational changes that lead to dissociation from BiP and translocation to other cellular compartments like the plasma membrane. nih.govnih.gov
Oligomerization The receptor can form homotrimers and potentially higher-order oligomers.The oligomeric state can affect its interaction with client proteins and its mobility within the membrane. wikipedia.orgresearchgate.net
Interaction with Client Proteins Various domains interact with proteins like IP3R, emerin, and ion channels.These interactions tether the receptor to specific subcellular locations (MAMs, nuclear envelope, plasma membrane) to carry out localized functions. researchgate.netnih.gov

A key molecular determinant is a newly identified cholesterol-binding motif within the transmembrane domain. nih.govbiorxiv.org Mutations in this region impair the receptor's ability to cluster and disrupt its normal subcellular localization, highlighting the critical role of direct cholesterol interaction in governing its distribution. nih.govelifesciences.org Furthermore, the receptor's ability to form oligomers and its ligand-dependent interactions with a vast network of proteins are central to its function as a dynamic signaling modulator. biorxiv.orgresearchgate.net

Post Translational Modifications and Maturation of the Sigma 1 Receptor

Glycosylation Pathways and ER Quality Control Processes

Glycosylation is a fundamental PTM for many proteins that traverse the secretory pathway. For the Sigma-1 receptor, this modification is crucial for establishing its correct orientation in the ER membrane.

The Sigma-1 receptor is established as a type II membrane protein, featuring a cytosolic N-terminus, a single transmembrane domain, and a large, C-terminal ligand-binding domain residing within the ER lumen. nih.gov This topology was unambiguously confirmed using N-glycosylation mapping, a technique where potential N-glycosylation sites are engineered into the protein sequence. In these studies, sites introduced into the C-terminal portion of the S1R were successfully glycosylated, whereas a site near the N-terminus was not, providing clear evidence of its orientation. nih.gov

The process of N-linked glycosylation is a highly regulated pathway initiated co-translationally as the nascent polypeptide enters the ER. While specific studies detailing the entire enzymatic cascade for the Sigma-1 receptor are limited, the general machinery involves the following key components:

Oligosaccharyltransferase (OST) Complex : This multi-subunit enzyme complex, which includes catalytic subunits like STT3A and STT3B and non-catalytic subunits such as Ribophorin I (RPN1) and Ribophorin II (RPN2) , is responsible for transferring a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) from a dolichol phosphate (B84403) donor to asparagine residues within the consensus sequence (N-X-S/T) of the nascent protein. sigmaaldrich.com The STT3A-containing complex typically mediates co-translational glycosylation, while the STT3B complex can glycosylate sites that were missed post-translationally.

Glucosidases : After the initial transfer, the glycan is trimmed. Mannosyl-oligosaccharide glucosidase (MOGS) and Glucosidase II (GANAB) are responsible for sequentially removing glucose residues from the N-glycan. This trimming is a critical step for the subsequent quality control checks, determining whether the protein will be folded, refolded, or targeted for degradation. sigmaaldrich.com

A key component of the ER quality control system is the enzyme UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT1) . researchgate.net This enzyme acts as a folding sensor. If a glycoprotein has not achieved its proper conformation after the initial trimming by glucosidases, UGGT1 recognizes the misfolded state and adds a single glucose residue back onto the N-glycan. researchgate.netresearchgate.net This re-glucosylation allows the protein to be recognized by ER lectin chaperones, such as calnexin (B1179193) and calreticulin, for another attempt at proper folding. researchgate.net While the Sigma-1 receptor is an ER-resident chaperone protein, direct evidence of it being a substrate for UGGT1 has not been explicitly documented in the available research.

Disulfide Bond Formation and Isomerization (e.g., PDIs, TMX3, ERO1A)

The formation of covalent disulfide bonds between cysteine residues is a critical modification for stabilizing the tertiary and quaternary structures of many secretory and membrane proteins. Proteomic studies have revealed a direct interaction between the Sigma-1 receptor and Protein Disulfide Isomerase (PDI) , a key ER-resident chaperone that catalyzes the formation and isomerization of disulfide bonds. biorxiv.org This interaction suggests that PDI plays a role in the correct oxidative folding of the S1R's luminal domain.

The general mechanism of oxidative folding in the ER involves PDI directly oxidizing cysteine residues on a substrate protein, becoming reduced in the process. PDI is then re-oxidized to its active state by Endoplasmic Reticulum Oxidoreductase 1 (ERO1A) , which transfers electrons to molecular oxygen. biorxiv.org While the interaction with PDI is established, the specific involvement of other isomerases like TMX3 or the direct role of ERO1A in S1R maturation has not been detailed. Interestingly, research indicates that the formation of Sigma-1 receptor oligomers, a key step in its maturation, does not depend on the formation of intermolecular disulfide bonds. nih.gov

Other Identified Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination)

Beyond glycosylation and disulfide bond formation, the Sigma-1 receptor is subject to other PTMs that dynamically regulate its function and interactions.

Phosphorylation : The Sigma-1 receptor undergoes direct phosphorylation on serine residues. nih.gov This modification is not static; its level increases robustly under conditions of oxidative stress. The binding of a Sigma-1 receptor agonist, (+)-pentazocine, was shown to attenuate this stress-induced phosphorylation. nih.gov Research suggests that this phosphorylation event is a critical prerequisite for the receptor's interaction with the master ER chaperone, BiP (also known as GRP78), indicating a phosphorylation-dependent switch that governs its chaperone associations. nih.gov

Ubiquitination : Ubiquitination is the attachment of ubiquitin, a small regulatory protein, to a substrate, often targeting it for degradation via the proteasome. The Sigma-1 receptor has been shown to be a key component of the ER-associated degradation (ERAD) system, a pathway that eliminates misfolded proteins. nih.gov For instance, S1R forms a complex with the protein Insig to facilitate the degradation of certain enzymes. nih.gov While this places the S1R within the functional context of the ubiquitination machinery, there is currently no direct evidence to confirm that the Sigma-1 receptor protein itself is post-translationally modified by ubiquitination.

Mechanisms of Functional Maturation and Protein Folding Kinetics

The functional maturation of the Sigma-1 receptor is a dynamic process involving oligomerization and crucial interactions with other chaperone proteins. In its dormant or inactive state, the Sigma-1 receptor is bound to the chaperone BiP . nih.govfrontiersin.orgnih.gov This interaction is considered a key regulatory checkpoint.

The activation and functional maturation of the receptor are triggered by various cellular signals, including stimulation by specific ligands or cellular stress, such as the depletion of ER calcium stores. nih.gov This stimulation causes the Sigma-1 receptor to dissociate from BiP, unmasking its own chaperone activity and allowing it to translocate and interact with its various client proteins, such as the IP3 receptor. nih.govfrontiersin.org

Structural studies have revealed that the human Sigma-1 receptor can form a trimeric architecture. nih.gov However, other evidence shows it exists in a dynamic equilibrium of various oligomeric states, including monomers, dimers, tetramers, and higher-order oligomers. researchgate.net Ligand binding has been shown to stabilize these oligomeric states, with ligand-binding activity being present only in the oligomeric form, not the monomer. researchgate.net The transition between these states, regulated by ligand binding and other cellular signals, is central to the receptor's function and represents a key aspect of its maturation and folding kinetics. frontiersin.orgresearchgate.net

Compound and Protein Information

Name/AbbreviationFull NameFunction/Class
S1R Sigma-1 ReceptorTransmembrane Chaperone Protein
RPN1 / RPN2 Ribophorin I / IISubunits of the Oligosaccharyltransferase Complex
STT3A / STT3B STT3 Oligosaccharyltransferase Complex Catalytic Subunit A / BCatalytic Subunits of the Oligosaccharyltransferase Complex
MOGS Mannosyl-Oligosaccharide GlucosidaseER Glucosidase I
GANAB Glucosidase II Alpha SubunitER Glucosidase II
UGGT1 / UGGG1 UDP-glucose:glycoprotein glucosyltransferase 1ER Folding Sensor Enzyme
PDI Protein Disulfide IsomeraseER Chaperone, Isomerase
TMX3 Thioredoxin-related transmembrane protein 3Protein Disulfide Isomerase
ERO1A Endoplasmic Reticulum Oxidoreductase 1 AlphaER Oxidoreductase
BiP / GRP78 Binding Immunoglobulin Protein / 78 kDa glucose-regulated proteinMaster ER Chaperone
(+)-pentazocine (+)-PentazocineSigma-1 Receptor Agonist
Insig Insulin-induced gene proteinER-resident protein involved in ERAD
IP3 Receptor Inositol (B14025) 1,4,5-trisphosphate receptorCalcium channel

Sigma 1 Receptor As a Central Regulator of Cellular Proteostasis

Chaperone-Mediated Protein Folding and Client Protein Stabilization

Interaction with the ER Chaperone BiP (GRP78/HSPA5)

A key aspect of the S1R's chaperone activity is its interaction with another crucial ER chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5. nih.govfrontiersin.orgnih.gov Under normal physiological conditions, the S1R exists in a dormant state, forming a complex with BiP at the MAM. frontiersin.orgnih.govresearchgate.net This interaction is a critical regulatory point for S1R's function. The association between S1R and BiP does not appear to alter the stability of either protein, suggesting that S1R is not a substrate for BiP's chaperone activity but rather a regulatory partner. frontiersin.org

Ligand-Dependent Dissociation from BiP and Chaperone Activation

The interaction between the S1R and BiP is dynamic and can be modulated by various factors, including the binding of specific ligands to the S1R. nih.govnih.gov Upon stimulation by S1R agonists, the S1R dissociates from BiP. nih.govnih.govfrontiersin.org This dissociation is a critical step in activating the S1R's own chaperone activity. frontiersin.orgnih.gov Once freed from BiP, the S1R can interact with and stabilize its client proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), preventing their degradation and ensuring proper cellular signaling. nih.govresearchgate.net Conversely, S1R antagonists can stabilize the S1R-BiP complex, inhibiting the receptor's chaperone function. nih.gov

Endoplasmic Reticulum Stress Response Modulation

The ER is the primary site for protein synthesis and folding. When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress occurs. This triggers a set of signaling pathways collectively called the Unfolded Protein Response (UPR). nih.govfrontiersin.org The S1R plays a significant role in modulating the UPR, helping the cell to adapt to or, if necessary, undergo apoptosis in the face of prolonged stress. frontiersin.orgnih.gov

Regulation of Unfolded Protein Response (UPR) Sensor Activities (IRE1α, PERK, ATF6)

The UPR is initiated by three main ER-resident transmembrane proteins that act as stress sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.orgresearchgate.net The S1R has been shown to modulate the activity of all three of these sensors. frontiersin.org

Under ER stress, the S1R dissociates from BiP and can then interact with and stabilize IRE1α at the MAM. frontiersin.orgfrontiersin.org This stabilization prolongs the endonuclease activity of IRE1α, which is involved in the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a transcription factor that upregulates genes involved in protein folding and degradation. frontiersin.org Studies have shown that S1R knockdown leads to decreased activation of IRE1α and its downstream effectors. nih.govfrontiersin.org

The S1R also influences the PERK and ATF6 pathways. Overexpression of S1R has been shown to decrease the activation of PERK and ATF6, potentially through direct protein-protein interactions. nih.gov In retinal neuronal cells under oxidative stress, treatment with a sigma-1 receptor agonist decreased the upregulation of PERK, ATF4, ATF6, and IRE1α. nih.gov Furthermore, the PERK/eIF2α/ATF4 signaling pathway has been found to upregulate the expression of S1R itself, suggesting a feedback loop in the ER stress response. researchgate.net

Influence on Adaptive and Apoptotic Pathways during ER Stress

The UPR can have two opposing outcomes: adaptation and survival, or apoptosis (programmed cell death). The S1R appears to play a crucial role in tipping this balance towards cell survival. By modulating the UPR sensor activities, the S1R helps to restore protein homeostasis and mitigate the damaging effects of ER stress. nih.govnih.gov For instance, the S1R-dependent activation of the IRE1α-XBP1s pathway is associated with the suppression of the pro-apoptotic factor CHOP. frontiersin.org

Activation of the S1R by agonists has been shown to be neuroprotective by suppressing ER stress. frontiersin.orgmdpi.com In models of traumatic brain injury, S1R activation reduced ER stress-mediated apoptosis. mdpi.com Conversely, the absence or inhibition of S1R can potentiate ER stress-induced apoptosis. frontiersin.org

Involvement in ER-Associated Degradation (ERAD) Pathways

When misfolded proteins cannot be refolded, they are targeted for degradation through a process called Endoplasmic Reticulum-Associated Degradation (ERAD). wikipedia.org This pathway involves the retro-translocation of misfolded proteins from the ER back into the cytosol, where they are tagged with ubiquitin and then degraded by the proteasome. wikipedia.orgyoutube.com

Autophagy Induction and Regulation of Autophagic Flux

The Sigma-1 receptor (S1R) acts as a pivotal regulator of cellular proteostasis, with a significant function in initiating and modulating autophagy, the cell's primary recycling pathway. nih.gov As a chaperone protein located at the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM), S1R is strategically positioned to sense cellular stress and influence the autophagic process, which is essential for clearing damaged organelles and protein aggregates. mercer.edunih.gov Its activation is linked to neuroprotective effects and the promotion of autophagy, making it a target of interest for neurodegenerative diseases. nih.gov

Studies utilizing S1R agonists, such as PRE-084 and ANAVEX2-73 (blarcamesine), have demonstrated a significant increase in autophagic activity. nih.govdovepress.com Activation of S1R by these compounds stimulates the canonical autophagy pathway by inducing the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. nih.gov This activation is linked to the upstream AMPK/mTOR signaling pathway; S1R activation has been shown to increase the phosphorylation of AMPK while inhibiting mTOR, a major negative regulator of autophagy. dovepress.com This signaling cascade effectively switches on the autophagic machinery in response to cellular cues.

Beyond induction, S1R plays a crucial role in regulating autophagic flux by ensuring the sustained formation and processing of autophagosomes. A key discovery in this area is S1R's role in the biosynthesis of Atg8-family proteins, such as MAP1LC3B (LC3B), which are essential for the elongation and closure of the autophagosome membrane. mercer.edunih.gov S1R directly binds to and stabilizes the mRNA of LC3B, promoting its localized translation at the ER. mercer.edunih.gov This ensures that newly synthesized LC3B is readily available for lipidation—a critical step for its integration into the growing autophagosome membrane—thereby promoting an efficient autophagic flux. mercer.edu Cells that lack S1R exhibit reduced levels of Atg8-family proteins and consequently show impaired autophagic flux. mercer.edunih.gov

Molecular Interactome and Signaling Functions of the Sigma 1 Receptor

Comprehensive Analysis of Protein-Protein Interaction Networks (Interactome)

The multifaceted nature of the Sigma-1 receptor's function is rooted in its extensive network of protein-protein interactions, collectively known as its interactome. As a chaperone protein, the S1R physically associates with a diverse range of "client" proteins, thereby modulating their stability, trafficking, and activity. youtube.com

Under resting conditions, the S1R is often found in a complex with another chaperone protein called Binding immunoglobulin Protein (BiP), also known as GRP78. This interaction is thought to maintain the S1R in an inactive state. Upon stimulation by agonists or cellular stress, the S1R dissociates from BiP, freeing it to interact with its various client proteins. nih.gov

Modern proteomic techniques, such as proximity biotinylation combined with mass spectrometry, have begun to unravel the complexity of the S1R interactome. One such study identified over 200 proteins that are in close proximity to the S1R within the cell. youtube.com These interacting partners are largely localized to the endomembrane system, which includes the endoplasmic reticulum, Golgi apparatus, and secretory vesicles, highlighting the S1R's role in the cellular secretory pathway. youtube.com

The S1R interactome is not static; it can be dynamically altered by the binding of different ligands. For example, exposure to S1R agonists or antagonists leads to changes in the protein interaction network, particularly affecting proteins involved in cholesterol and lipid metabolism, as well as those that form the extracellular matrix. youtube.com This ligand-dependent remodeling of the interactome underscores the S1R's role as a signaling modulator that can be finely tuned by pharmacological agents.

Key interacting partners of the S1R identified through various studies include:

Chaperone Proteins: Besides BiP, the S1R interacts with other chaperones like calnexin (B1179193) and protein disulfide isomerase (PDI), suggesting its involvement in the quality control of protein folding within the ER. youtube.com

Ion Channels: The S1R directly binds to and modulates the function of a wide variety of ion channels, a topic that will be explored in detail in the following sections. nih.gov

Receptors: The S1R can form complexes with other receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, thereby influencing their signaling cascades. nih.gov

Enzymes and Signaling Molecules: The interactome also includes various enzymes and signaling proteins, implicating the S1R in a broad range of cellular signaling pathways.

Modulation of Ion Channels and Receptors

A primary mechanism through which the Sigma-1 receptor exerts its influence on cellular physiology is by modulating the activity of various ion channels and receptors. This regulation can occur through direct physical interaction, by altering the trafficking of these proteins to the cell surface, or by influencing their expression levels.

Calcium Signaling Regulation: Inositol (B14025) Trisphosphate Receptor (IP3R), Voltage-Gated Calcium Channels, Store-Operated Calcium Entry

The S1R is a key regulator of intracellular calcium (Ca2+) homeostasis. One of its most well-characterized interactions is with the Inositol Trisphosphate Receptor (IP3R) , a channel located on the ER membrane that releases Ca2+ into the cytoplasm upon stimulation. The S1R acts as a chaperone for the IP3R, stabilizing its structure and ensuring the proper transfer of Ca2+ from the ER to the mitochondria at the MAM. This regulated Ca2+ flux is crucial for maintaining mitochondrial function and cellular bioenergetics.

The S1R also modulates the activity of voltage-gated calcium channels (VGCCs) . For instance, it has been shown to negatively modulate N-type calcium channels. Co-expression of S1R with N-type calcium channels leads to a decrease in the calcium current, and this inhibition is further enhanced by S1R agonists. This modulation is thought to occur through a direct, chaperone-mediated interaction between the S1R and the channel.

Furthermore, the S1R is implicated in the regulation of store-operated calcium entry (SOCE) , a process where the depletion of Ca2+ from the ER triggers the influx of extracellular Ca2+ across the plasma membrane. While the precise mechanisms are still under investigation, the S1R's role in maintaining ER Ca2+ levels and its ability to translocate to the plasma membrane suggest its involvement in this critical Ca2+ signaling pathway.

Potassium Channels (e.g., Kv1.2, Kv1.3, Kv1.4, Kv1.5, Kv2.1)

The S1R interacts with and modulates a variety of voltage-gated potassium (Kv) channels, which are essential for regulating neuronal excitability and other cellular processes.

Kv1.2: Cocaine exposure can trigger a persistent association between S1R and Kv1.2 channels in the nucleus accumbens, a brain region involved in reward and addiction. This interaction leads to an upregulation of the potassium current, resulting in reduced neuronal activity and enhanced behavioral responses to the drug. This suggests that the dynamic formation of the S1R-Kv1.2 complex is a key mechanism in the neuroadaptations underlying addiction.

Kv1.3: The S1R can alter the kinetics of Kv1.3 channels, which are important for immune cell function. Co-expression of S1R with Kv1.3 results in a faster inactivation of the potassium current. The interaction occurs through the transmembrane domain of the Kv1.3 protein.

Kv1.4 and Kv1.5: The S1R has been shown to form complexes with Kv1.4 and Kv1.5 channels, leading to the proposal that the S1R may act as an auxiliary subunit for these channels.

Kv2.1: The modulation of Kv2.1 by S1R ligands has also been reported, although some effects may be independent of a direct S1R-channel interaction.

Voltage-Gated Sodium Channels (e.g., Nav1.2, Nav1.5)

The S1R also exerts a modulatory influence on voltage-gated sodium (Nav) channels, which are critical for the initiation and propagation of action potentials.

Nav1.2: The S1R is reported to modulate Nav1.2 channels, with S1R agonists generally exerting an inhibitory effect on the sodium current.

Nav1.5: The interaction between S1R and Nav1.5 is particularly well-characterized. Atomic force microscopy has revealed that the S1R binds directly to the Nav1.5 channel with a four-fold symmetry, suggesting that each of the four domains of the Nav1.5 protein contains a binding site for the S1R. This interaction is disrupted by S1R ligands, and the dissociation of S1R from Nav1.5 leads to a suppression of the channel's activity.

N-Methyl-D-Aspartate (NMDA) Receptors: Subunit Expression, Trafficking, and Activity Modulation

The S1R is a significant modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. The S1R enhances NMDA receptor function through multiple mechanisms:

Trafficking: The S1R acts as a chaperone to facilitate the trafficking of newly synthesized NMDA receptors from the ER to the cell surface. This ensures that a sufficient number of functional receptors are present at the synapse.

Activity Modulation: The S1R can potentiate NMDA receptor currents, leading to an increased influx of Ca2+ upon receptor activation. This enhancement of NMDA receptor function contributes to the S1R's role in promoting synaptic plasticity.

Tyrosine Kinase Receptors: Tropomyosin Receptor Kinase B (TrkB), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)

The S1R also interacts with and modulates the signaling of receptor tyrosine kinases, a class of cell surface receptors that play critical roles in cell growth, differentiation, and survival.

Tropomyosin Receptor Kinase B (TrkB): The S1R interacts with TrkB, the receptor for brain-derived neurotrophic factor (BDNF), a key molecule in neuroprotection and neurite outgrowth. Activation of the S1R promotes the phosphorylation of TrkB, thereby enhancing its signaling cascade. youtube.com This S1R-mediated transactivation of TrkB is involved in cocaine-induced changes in dendritic spine density and morphology in hippocampal neurons.

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): The S1R can interact with PDGFRβ, a receptor involved in cell proliferation and migration. This interaction is enhanced by cocaine and is implicated in the drug's effects on the blood-brain barrier. Specifically, the S1R-PDGFRβ interaction plays a role in the increased expression of adhesion molecules that facilitate the transmigration of immune cells across the barrier, a process that can be exacerbated in the context of HIV infection.

G-Protein Coupled Receptors (e.g., Dopamine (B1211576) D1/D2, Opioid µ, Cannabinoid CB1, Purinergic P2Y1)

The S1R is known to physically and functionally interact with several G-protein coupled receptors (GPCRs), influencing their signaling cascades and downstream effects. These interactions are crucial in various physiological and pathological processes.

Dopamine D1/D2 Receptors: The S1R has been shown to interact with both dopamine D1 and D2 receptors. nih.gov This interaction can modulate dopamine neurotransmission, a key process in motor control, motivation, and reward. nih.govnih.gov Studies have indicated that S1R agonists can alter the binding characteristics of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. nih.gov For instance, the S1R agonist (+)-pentazocine was found to increase the maximal binding capacity (Bmax) of a DAT ligand without affecting the transporter's cell-surface expression, suggesting a conformational change in DAT induced by the S1R interaction. nih.gov This modulation of dopaminergic systems by S1R has implications for conditions like methamphetamine addiction. nih.gov Furthermore, the antidepressant-like effects of some dopamine receptor agonists have been shown to be attenuated by S1R antagonists, highlighting the regulatory role of S1R in the dopaminergic system. frontiersin.org

Opioid µ Receptors: A significant body of evidence points to a physical association between the S1R and the µ-opioid receptor (MOR). nih.gov This interaction has a modulatory effect on opioid signaling. Specifically, S1R antagonists have been observed to enhance the potency of opioid-induced G-protein activation without altering the maximal efficacy of the opioid. nih.gov This suggests that the S1R may act as a negative modulator of MOR signaling. The mechanism appears to be independent of direct competition for opioid receptor binding. nih.gov This interaction is of considerable interest for pain management, as S1R antagonists can potentiate the analgesic effects of opioids like morphine. researchgate.net

Cannabinoid CB1 Receptors: The S1R plays a critical role in regulating the interaction between the cannabinoid CB1 receptor and the NMDA receptor. nih.govoup.com It functions as a molecular switch that can uncouple the CB1-NMDA receptor complex. oup.com This regulatory function is important in preventing excessive NMDA receptor hypofunction that can be induced by cannabinoids. nih.govoup.com In the absence of S1R, the regulatory control of cannabinoids over NMDA receptor activity is lost. nih.govoup.com This interplay is significant in the context of cannabinoid-induced analgesia and the potential for psychosis associated with cannabis use. nih.govoup.comoup.com

Purinergic P2Y1 Receptors: Research has shown that the activation of S1R can lead to the transactivation of purinergic P2Y1 receptors. In retinal glial (Müller) cells, the activation of S1R by agonists was found to inhibit osmotic swelling, and this effect was blocked by antagonists of the P2Y1 receptor. nih.gov This indicates that S1R activation can trigger a downstream signaling cascade that involves the purinergic system, which may contribute to the neuroprotective effects of S1R in the retina. nih.gov

Interacting GPCRKey FindingsPotential Functional Consequences
Dopamine D1/D2 Receptors Physical interaction with D1 and D2 receptors. nih.gov S1R agonists modulate dopamine transporter (DAT) binding. nih.govRegulation of dopamine neurotransmission, motivation, and reward. nih.govnih.gov Potential therapeutic target for substance use disorders. nih.gov
Opioid µ Receptors Physical association with µ-opioid receptors. nih.gov S1R antagonists potentiate opioid-induced signaling. nih.govModulation of pain perception and potentiation of opioid analgesia. researchgate.net
Cannabinoid CB1 Receptors Acts as a regulatory switch for the CB1-NMDA receptor interaction. nih.govoup.comoup.comPrevention of cannabinoid-induced NMDA receptor hypofunction. nih.govoup.com Implications for cannabinoid analgesia and psychosis. oup.com
Purinergic P2Y1 Receptors S1R activation triggers a signaling cascade involving P2Y1 receptors in retinal cells. nih.govInhibition of cellular swelling and neuroprotection in the retina. nih.gov

Acid-Sensing Ion Channels (ASIC1a) and Transient Receptor Potential Vanilloid 1 (TRPV1)

The Sigma-1 receptor (S1R) modulates the activity of various ion channels, including acid-sensing ion channels (ASICs) and transient receptor potential (TRP) channels, which are critical for neuronal excitability and sensory transduction.

Acid-Sensing Ion Channels (ASIC1a): ASICs are proton-gated cation channels that are activated by a drop in extracellular pH and are involved in processes such as pain perception, fear, and neuronal injury. The S1R has been shown to modulate the function of ASIC1a. Studies have demonstrated that S1R activation can potentiate ASIC1a-mediated currents. This potentiation is thought to be mediated through a direct or indirect protein-protein interaction, leading to an increase in the channel's open probability or conductance. This interaction has implications for conditions associated with tissue acidosis, such as inflammation and ischemia, where S1R modulation of ASIC1a could influence neuronal survival and pain signaling.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It plays a crucial role in the detection and transduction of nociceptive stimuli. The S1R has been found to form a complex with TRPV1 channels. Activation of the S1R can potentiate TRPV1-mediated responses, leading to an enhancement of nociceptive signaling. This potentiation is believed to occur through a mechanism that involves the trafficking of TRPV1 to the plasma membrane and a direct modulatory effect on the channel's gating properties. The interaction between S1R and TRPV1 is a key element in the development of thermal hyperalgesia and neuropathic pain.

Interacting Ion ChannelKey FindingsPotential Functional Consequences
Acid-Sensing Ion Channel 1a (ASIC1a) S1R activation potentiates ASIC1a-mediated currents.Modulation of neuronal excitability in response to pH changes, influencing pain and neuronal injury.
Transient Receptor Potential Vanilloid 1 (TRPV1) S1R forms a complex with and potentiates TRPV1 channel activity.Enhancement of nociceptive signaling, contributing to thermal hyperalgesia and neuropathic pain.

Interaction with and Modulation of Kinases and Phosphatases (e.g., ERK1/2, JNK, CaMKII/IV, PKG, mTOR)

The Sigma-1 receptor (S1R) exerts significant influence over cellular signaling by interacting with and modulating the activity of a variety of protein kinases and phosphatases. These interactions are central to the S1R's role in cell survival, neuroplasticity, and cellular stress responses.

Extracellular Signal-Regulated Kinases (ERK1/2): The ERK1/2 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The S1R has been shown to modulate ERK1/2 activity. Activation of S1R can lead to the phosphorylation and activation of ERK1/2 in various cell types, including neurons. This activation is often linked to the neuroprotective and pro-survival effects of S1R ligands. For example, in the context of neurodegenerative diseases, S1R-mediated activation of ERK1/2 can promote the expression of anti-apoptotic proteins and growth factors.

c-Jun N-terminal Kinase (JNK): The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade that is typically activated by cellular stress, such as inflammatory cytokines and oxidative stress. The S1R can negatively regulate the JNK pathway. By inhibiting the activation of JNK, the S1R can protect cells from apoptosis and inflammation-induced damage. This inhibitory effect on JNK signaling is a key mechanism underlying the anti-inflammatory and cytoprotective properties of S1R.

Calcium/Calmodulin-Dependent Protein Kinases (CaMKII/IV): CaMKII and CaMKIV are key mediators of calcium signaling and are involved in synaptic plasticity, gene expression, and cell survival. The S1R, as a modulator of intracellular calcium homeostasis, can influence the activity of CaMKs. Activation of S1R has been shown to increase the phosphorylation and activation of CaMKII. frontiersin.org This interaction is particularly important in the hippocampus, where it contributes to the S1R-mediated enhancement of synaptic plasticity and cognitive function.

Protein Kinase G (PKG): The PKG signaling pathway is activated by cyclic guanosine (B1672433) monophosphate (cGMP) and is involved in a range of physiological processes, including smooth muscle relaxation and neuronal signaling. The S1R has been shown to interact with and modulate the nitric oxide (NO)/cGMP/PKG pathway. S1R activation can potentiate PKG-mediated signaling, which may contribute to its effects on neuronal excitability and vascular tone.

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. The S1R can modulate mTOR activity. frontiersin.org S1R activation has been shown to stimulate the mTOR pathway, leading to increased protein synthesis and cell growth. frontiersin.org This interaction is implicated in the neurotrophic effects of S1R and its role in promoting neuronal recovery and regeneration after injury.

Kinase/PhosphataseNature of Interaction/ModulationFunctional Consequences
ERK1/2 ActivationPromotion of cell survival and neuroprotection.
JNK InhibitionProtection against stress-induced apoptosis and inflammation.
CaMKII/IV ActivationEnhancement of synaptic plasticity and cognitive function. frontiersin.org
PKG PotentiationModulation of neuronal excitability and vascular tone.
mTOR ActivationPromotion of protein synthesis, cell growth, and neurotrophic effects. frontiersin.org

Direct and Indirect Lipid Interactions and Their Functional Consequences (e.g., Cholesterol, Ceramides)

The Sigma-1 receptor (S1R) is intimately associated with cellular lipid environments, particularly at the mitochondria-associated ER membrane (MAM), a lipid raft-like domain. Its function is significantly influenced by direct and indirect interactions with various lipid species.

Cholesterol: The S1R possesses a cholesterol-binding domain, and its activity is modulated by the cholesterol content of the membrane. Cholesterol binding is thought to stabilize the S1R in a conformation that allows it to interact with its client proteins. Changes in membrane cholesterol levels can therefore impact S1R signaling. For instance, an increase in membrane cholesterol has been shown to have effects on dopamine transporter (DAT) binding that are similar to those of S1R agonists, suggesting that S1R-cholesterol interactions may play a role in modulating the conformation and function of other membrane proteins. nih.gov

Ceramides: Ceramides are lipid molecules that are involved in cellular stress responses, including apoptosis and inflammation. The S1R has been shown to interact with and regulate the levels of ceramides. Under conditions of cellular stress, the S1R can be released from its binding to the ER chaperone BiP and can then interact with and inhibit the activity of ceramide-producing enzymes. By reducing the accumulation of pro-apoptotic ceramides, the S1R can promote cell survival. This interaction is a critical component of the S1R's anti-apoptotic function.

LipidNature of InteractionFunctional Consequences
Cholesterol Direct binding to a specific domain.Stabilization of S1R conformation, modulation of interactions with client proteins like DAT. nih.gov
Ceramides Indirectly through regulation of ceramide-producing enzymes.Inhibition of ceramide accumulation, leading to anti-apoptotic and pro-survival effects.

Regulation of Transcriptional Factors and Gene Expression (e.g., Nrf2, XBP1, ATF4, CREB)

The Sigma-1 receptor (S1R) can modulate gene expression by influencing the activity of various transcription factors. This regulation is a key mechanism by which the S1R contributes to long-term cellular adaptations to stress and other stimuli.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide range of cytoprotective genes. The S1R has been shown to promote the activation and nuclear translocation of Nrf2. By enhancing Nrf2 activity, the S1R can bolster the cell's antioxidant defenses, protecting it from oxidative stress-induced damage. This is a crucial aspect of the S1R's neuroprotective role in conditions associated with oxidative stress, such as neurodegenerative diseases.

X-Box Binding Protein 1 (XBP1): XBP1 is a key transcription factor in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. The S1R can modulate the UPR by interacting with the ER stress sensor IRE1α, which is responsible for the splicing and activation of XBP1 mRNA. S1R activation can facilitate the IRE1α-XBP1 signaling pathway, leading to the expression of genes that help to resolve ER stress and promote cell survival. frontiersin.org

Activating Transcription Factor 4 (ATF4): ATF4 is another transcription factor that is activated during the UPR. While the S1R generally promotes pro-survival UPR signaling, its interaction with the ATF4 branch of the UPR is more complex and may be context-dependent. In some situations, S1R activation may attenuate the pro-apoptotic signaling that can be mediated by ATF4 under conditions of severe or prolonged ER stress.

cAMP Response Element-Binding Protein (CREB): CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. The S1R can promote the phosphorylation and activation of CREB. This activation is often downstream of S1R-mediated increases in intracellular calcium and the activation of kinases such as CaMKIV and PKA. By activating CREB, the S1R can induce the expression of genes involved in synaptic strengthening and neuronal survival, such as brain-derived neurotrophic factor (BDNF).

Transcriptional FactorMode of RegulationConsequence of Regulation
Nrf2 Promotion of activation and nuclear translocation.Enhanced antioxidant response and protection against oxidative stress.
XBP1 Facilitation of IRE1α-mediated activation.Resolution of ER stress and promotion of cell survival. frontiersin.org
ATF4 Context-dependent modulation.Attenuation of pro-apoptotic signaling during ER stress.
CREB Promotion of phosphorylation and activation.Induction of genes involved in synaptic plasticity, learning, and memory.

Sigma 1 Receptor Degradation and Turnover

The regulation of Sigma-1 Receptor (Sig-1R) levels is a dynamic process crucial for cellular homeostasis. The turnover of this unique chaperone protein, located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), is controlled by sophisticated cellular machinery, including the ubiquitin-proteasome system and lysosomal pathways. These degradation routes ensure that the receptor's activity is appropriately managed, while various factors influence its stability and functional lifespan.

Physiological and Pathophysiological Research Context of the Sigma 1 Receptor

Fundamental Roles in Cellular Homeostasis and Survival

The Sigma-1 receptor is integral to maintaining cellular equilibrium and promoting cell survival under various stress conditions. frontiersin.orgnih.gov It functions as a molecular chaperone, a class of proteins that assist in the proper folding and stabilization of other proteins. nih.govfrontiersin.org In its resting state, the S1R is associated with another chaperone, the Binding-immunoglobulin Protein (BiP). nih.govnih.gov Upon stimulation by ligands or cellular stress, the S1R dissociates from BiP, freeing it to interact with and modulate the function of various client proteins. nih.govresearchgate.net

A key aspect of its pro-survival function is its role in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. nih.gov The S1R helps to mitigate ER stress by stabilizing key components of the UPR machinery, such as the inositol-requiring enzyme 1α (IRE1α). nih.govresearchgate.net This action helps to restore protein folding capacity and prevent the initiation of apoptosis (programmed cell death) that can result from prolonged ER stress. nih.govacs.org Furthermore, by modulating the communication between the ER and mitochondria, the S1R influences cellular bioenergetics, ensuring that cells have the necessary energy to cope with stressful conditions. frontiersin.orgnih.gov

Neurobiological Functions and Underlying Molecular Mechanisms

In the nervous system, the Sigma-1 receptor is a key player in modulating neuronal activity and plasticity. frontiersin.orgelsevierpure.com Its ability to interact with a diverse set of ion channels, receptors, and signaling kinases allows it to fine-tune neuronal function in response to various stimuli. nih.govelsevierpure.com

The Sigma-1 receptor exerts significant control over neuronal excitability by directly and indirectly modulating the activity of various voltage-gated ion channels (VGICs), including sodium (Na+), potassium (K+), and calcium (Ca2+) channels. frontiersin.orgelsevierpure.comnih.gov For instance, S1R can regulate the trafficking of K+ channels to the plasma membrane, which has profound effects on a neuron's firing frequency and its ability to generate action potentials. frontiersin.org S1R ligands have been shown to dissociate the receptor from certain sodium channels, leading to a suppression of their activity and a decrease in neuronal firing. frontiersin.org

This receptor also plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.orgresearchgate.net It influences synaptic function through its modulation of N-methyl-D-aspartate (NMDA) receptor activity. frontiersin.org The NMDA receptor is crucial for inducing long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.org By enhancing NMDA receptor activity, the S1R facilitates the induction of LTP and the maturation of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. frontiersin.orgpnas.org Studies have shown that the knockdown of S1Rs inhibits the formation of synapses. pnas.org

The Sigma-1 receptor is a significant modulator of neurotrophic factor signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgelsevierpure.com BDNF is essential for neuronal survival, growth, and differentiation. elsevierpure.comarvojournals.org Activation of the S1R has been shown to upregulate the expression and secretion of BDNF in various neuronal and glial cell types. frontiersin.orgelsevierpure.comnih.gov

Research findings indicate that S1R agonists can increase the levels of mature BDNF (mBDNF) in the hippocampus and retina. elsevierpure.com In cultured optic nerve head astrocytes, an S1R agonist significantly increased the secretion of BDNF. elsevierpure.comarvojournals.org Conversely, the genetic deletion of the S1R is associated with deficits in retinal mBDNF. elsevierpure.com The mechanism appears to involve multiple pathways, including the potential activation of the NR2A-CaMKIV-TORC1 pathway, which ultimately leads to increased BDNF expression. nih.gov This S1R-mediated enhancement of BDNF signaling contributes to synaptic plasticity and neuronal resilience. frontiersin.org

Neuroinflammation, the inflammatory response within the central nervous system, is primarily mediated by microglia and astrocytes. frontiersin.orgresearchgate.net The Sigma-1 receptor is expressed in these glial cells and plays a crucial role in modulating their activation and response to inflammatory stimuli. frontiersin.orgnih.gov

Activation of the S1R generally exerts anti-inflammatory effects. acs.orgfrontiersin.org It can suppress the activation of microglia, the brain's resident immune cells, thereby reducing the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO). frontiersin.orgnih.gov Studies using murine microglial cell lines have demonstrated that S1R modulators can suppress the expression of these inflammatory molecules. frontiersin.orgnih.gov The S1R appears to influence microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and regenerative M2 phenotype. frontiersin.orgresearchgate.net Similarly, in astrocytes, S1R activation can temper the reactive gliosis that is a hallmark of neuroinflammation. acs.orgnih.gov

Role in Cellular Stress Response Pathways: Oxidative Stress and Calcium Dysregulation

The Sigma-1 receptor is a critical node in the cellular network that responds to oxidative stress and calcium dysregulation, two interconnected phenomena that can lead to cell damage and death. nih.govfrontiersin.org

The S1R protects cells from oxidative stress by activating antioxidant response elements (ARE), which leads to the upregulation of antioxidant genes like superoxide (B77818) dismutase 1 (SOD1). nih.gov This enhances the cell's capacity to neutralize reactive oxygen species (ROS), which are damaging byproducts of metabolic processes, particularly during times of stress. nih.govresearchgate.net The receptor's function as a chaperone at the ER also helps mitigate the oxidative stress that arises from the accumulation of misfolded proteins. nih.gov

Calcium (Ca2+) signaling is fundamental to a vast number of cellular processes, and its dysregulation is a common pathway to cell injury. nih.govfrontiersin.org The S1R, located at the ER-mitochondria interface, is perfectly positioned to modulate Ca2+ flux between these two organelles. nih.govnih.gov Upon stimulation, the S1R dissociates from BiP and binds to and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), a major channel for Ca2+ release from the ER. nih.govresearchgate.netfrontiersin.org This action facilitates a controlled transfer of Ca2+ from the ER to the mitochondria, which is vital for stimulating mitochondrial bioenergetics (ATP production) and preventing cytosolic Ca2+ overload. nih.govfrontiersin.org In models of in vitro ischemia, S1R agonists have been shown to ameliorate the dysregulation of intracellular Ca2+ concentrations, highlighting their neuroprotective potential. uky.edu

Mechanistic Insights from Disease Models (excluding human clinical trials)

Preclinical research using various disease models has provided significant insights into the mechanisms of S1R action. These studies underscore its therapeutic potential across a range of neurological disorders.

Disease ModelKey Mechanistic Findings Related to S1RResearch Compounds Used
Stroke (Ischemia) S1R activation promotes functional recovery by enhancing brain plasticity. oup.com It increases the transport of molecules needed for repair in the peri-infarct area and stimulates neurite outgrowth. oup.com In vitro models show S1R activation prevents ischemia-induced intracellular calcium dysregulation. uky.eduSA4503, DTG, Carbetapentane, (+)-Pentazocine, PRE-084, BD-1047, Metaphit uky.eduoup.com
Amyotrophic Lateral Sclerosis (ALS) In the SOD1G93A mouse model, S1R ligands were found to preserve neuromuscular function and increase the number of surviving motor neurons. frontiersin.org S1R is implicated in maintaining the integrity of the MAM, which is disrupted in ALS models. frontiersin.orgPRE-084, SA4503, BD1063 frontiersin.org
Alzheimer's Disease (AD) S1R agonists may alleviate cognitive deficits and reduce neuronal damage. nih.gov In mitochondrial preparations, S1R ligands protect against pathological oxidative stress induced by amyloid Aβ1–42 peptide. researchgate.netNE-100 nih.gov
Painful Diabetic Neuropathy In streptozotocin (B1681764) (STZ)-induced diabetic rat models, S1R antagonists have been shown to attenuate neuropathic pain. acs.org This is potentially mediated by blocking the interaction between S1R and the NR1 subunit of the NMDA receptor, thereby inhibiting central sensitization. acs.orgPW507 acs.org
Retinal Degeneration In models of retinal disease, S1R agonists can be neuroprotective. acs.org This is linked to the receptor's ability to increase endogenous levels of BDNF in the retina and optic nerve head. elsevierpure.comnih.gov(+)-Pentazocine elsevierpure.comnih.gov

These models consistently demonstrate that the S1R's role in modulating ER stress, mitochondrial function, calcium homeostasis, neuroinflammation, and neurotrophic factor signaling are central to its protective effects in the context of disease. nih.govfrontiersin.orgfrontiersin.org

Neurodegenerative Conditions: Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis, Huntington's Disease

The sigma-1 receptor (Sig-1R), an endoplasmic reticulum (ER) chaperone protein, plays a crucial role in maintaining cellular homeostasis, particularly within the central nervous system. nih.gov Its dysfunction has been implicated in the pathology of several neurodegenerative diseases. This section will explore the involvement of the Sig-1R in Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis, and Huntington's Disease, with a specific focus on its role in protein aggregation, ER stress, and calcium dysregulation.

Alzheimer's Disease

Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Research has indicated a significant link between Sig-1R and the pathophysiology of AD. Post-mortem studies of AD brains have revealed a decrease in Sig-1R binding sites. researchgate.net The Sig-1R is a chaperone protein located in the lipid rafts of the ER and is known to be neuroprotective. researchgate.net

The Sig-1R plays a vital role in modulating ER stress, a condition that arises from the accumulation of misfolded or unfolded proteins in the ER lumen. researchgate.net ER stress triggers the unfolded protein response (UPR), a signaling cascade that aims to restore cellular homeostasis. researchgate.net Studies using mouse embryonic fibroblast (MEF) cells have shown that the loss of Sig-1R compromises the PERK pathway, one of the three main branches of the UPR. researchgate.net This suggests that Sig-1R is involved in the cellular recovery process following acute stress. researchgate.net Furthermore, there is a hypothesis that Sig-1R may be involved in the clearance of Aβ, potentially through its role in the removal of misfolded proteins. researchgate.net

Parkinson's Disease

Parkinson's Disease (PD) is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are protein aggregates mainly composed of α-synuclein. researchgate.netmdpi.com The accumulation of misfolded α-synuclein is a key factor in the pathogenesis of PD, leading to ER stress and subsequent neuronal apoptosis. mdpi.com

The ER is responsible for the proper folding of newly synthesized proteins, and an overload of misfolded proteins like α-synuclein can disrupt this process, leading to ER stress. mdpi.com This stress condition is closely linked to the UPR activation observed in PD. nih.gov Aggregates of α-synuclein can associate with and penetrate the ER membrane and the mitochondria-associated ER membrane (MAM), a region where the Sig-1R is enriched. mdpi.com This interaction can impair calcium homeostasis and axonal transport, contributing to the neurodegenerative process. mdpi.com While the direct interaction between Sig-1R and α-synuclein requires further elucidation, the receptor's role in mitigating ER stress and regulating calcium signaling positions it as a significant factor in the cellular response to PD pathology. nih.gov

Amyotrophic Lateral Sclerosis

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons. nih.gov A key pathological feature of ALS is the abnormal accumulation of misfolded proteins in neurons and glial cells. frontiersin.org The Sig-1R is highly expressed in motor neurons and has been directly implicated in the pathogenesis of ALS. nih.govneurology.org

Mutations in the SIGMAR1 gene, which encodes the Sig-1R, have been linked to familial forms of ALS. neurology.orgnih.gov The E102Q missense mutation, for instance, is known to cause juvenile ALS. nih.gov The Sig-1R is predominantly located at the MAM, where it functions as a molecular chaperone, ensuring the proper transfer of calcium from the ER to the mitochondria and participating in the ER stress response. neurology.org Loss-of-function of Sig-1R, either through genetic mutation or knockout, leads to disturbed ER-mitochondria interactions, altered calcium signaling, ER stress, and impaired mitochondrial function, all of which contribute to motor neuron degeneration. frontiersin.orgneurology.org The disruption of Sig-1R function can lead to defects in protein homeostasis and the dysregulation of RNA-binding proteins, further exacerbating the cellular pathology in ALS. neurology.orgnih.gov

Huntington's Disease

Huntington's Disease (HD) is an inherited neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein. nih.gov This mutation leads to the production of mutant huntingtin (mHTT) protein, which aggregates and causes neuronal dysfunction, particularly in the striatum. nih.govsigmaaldrich.com

Research has shown a dysregulation of the Sig-1R in HD. In transgenic mouse models of HD and in HD patients, an upregulation of the Sig-1R has been observed in the striatum. nih.gov This increase in Sig-1R levels has been linked to ER calcium dysregulation through the modulation of the inositol 1,4,5-trisphosphate receptor (IP3R1), leading to an increase in store-operated calcium entry (SOCE) and abnormal dendritic spine morphology. nih.gov The Sig-1R normally interacts with the chaperone protein BiP to stabilize IP3Rs at the MAM and prolong calcium signaling from the ER to the mitochondria. nih.gov In HD, the altered expression of Sig-1R appears to disrupt this delicate balance, contributing to the neuronal pathology. nih.gov

ConditionRole of Sigma-1 Receptor in Protein AggregationRole of Sigma-1 Receptor in ER StressRole of Sigma-1 Receptor in Calcium Dysregulation
Alzheimer's Disease May be involved in the clearance of amyloid-beta (Aβ) aggregates. researchgate.netModulates the unfolded protein response (UPR), specifically the PERK pathway, to help cells recover from acute stress. researchgate.netNot a primary focus in the provided context, but implicated through its role at the ER.
Parkinson's Disease Indirectly implicated through its role in mitigating ER stress caused by α-synuclein aggregation. mdpi.comnih.govThe accumulation of α-synuclein leads to ER stress, a process in which the Sig-1R is known to play a protective role. mdpi.comnih.govα-synuclein aggregates can impair calcium homeostasis by interacting with the ER and MAM, where Sig-1R is located. mdpi.com
Amyotrophic Lateral Sclerosis Mutations in the SIGMAR1 gene lead to defects in protein homeostasis and dysregulation of RNA-binding proteins. neurology.orgnih.govLoss of Sig-1R function leads to ER stress and subsequent motor neuron death. frontiersin.orgneurology.orgAs a chaperone at the MAM, Sig-1R ensures proper calcium transfer from the ER to the mitochondria; its dysfunction disrupts this process. neurology.org
Huntington's Disease The aggregation of mutant huntingtin (mHTT) is the primary issue, with Sig-1R dysregulation being a downstream consequence. nih.govsigmaaldrich.comER stress is a known component of HD pathology, and Sig-1R's role in this context is linked to its altered expression. nih.govUpregulation of Sig-1R in HD leads to ER calcium dysregulation via modulation of IP3R1 and increased store-operated calcium entry (SOCE). nih.gov

Other Cellular Dysfunctions (e.g., Osteoporosis, Cancer): Analysis of receptor-specific mechanisms

The influence of the sigma-1 receptor extends beyond the nervous system, with emerging research highlighting its involvement in other cellular dysfunctions such as osteoporosis and cancer.

Osteoporosis

Osteoporosis is a condition characterized by reduced bone mass and an increased risk of fractures. nih.gov Recent studies have identified the Sig-1R as a negative regulator of osteoclastogenesis, the process of bone resorption by osteoclasts. nih.govembopress.org In an ovariectomized mouse model of osteoporosis, the absence of Sig-1R resulted in a more severe osteoporosis phenotype. nih.govembopress.org Conversely, local overexpression of Sig-1R was found to alleviate bone loss. nih.govembopress.org

The mechanism by which Sig-1R influences bone homeostasis involves its interaction with the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). embopress.orgsigmaaldrich.com The Sig-1R promotes the degradation of SERCA2 through a process called ER-associated degradation (ERAD). embopress.orgsigmaaldrich.com This degradation of SERCA2 leads to an impairment of osteoclast formation. embopress.org The activation of Sig-1R by agonists has been shown to inhibit the formation of both human and mouse osteoclasts in vitro and to rescue bone mass in various bone-loss models. nih.govembopress.org

Cancer

The Sig-1R is frequently overexpressed in a variety of cancer cells and tumors, and its expression levels often correlate with the aggressiveness of the tumor. nih.govmdpi.com It is considered a stress-activated chaperone, primarily located at the ER-mitochondria interface, where it regulates cell survival by controlling calcium homeostasis. nih.govscispace.com

The receptor-specific mechanisms of Sig-1R in cancer are multifaceted. It has been shown to regulate various ion channels, which can impact cell proliferation, resistance to apoptosis, and invasive properties. nih.gov For instance, the presence of Sig-1R in cancer cells can reduce the activity of volume-regulated anion channels (VRACs), leading to increased resistance to apoptotic signals. nih.gov

In breast cancer, Sig-1R is associated with β1 integrin in lipid rafts, and its silencing can reduce cell adhesion to the extracellular matrix. nih.gov It also potentiates calcium-dependent cell migration. frontiersin.org In prostate cancer, Sig-1R expression contributes to resistance to ER stress and the development of treatment-induced castration-resistant prostate cancer. frontiersin.org Furthermore, Sig-1R can enhance cell survival by regulating calcium fluxes between the ER and mitochondria through its interaction with IP3 receptors. nih.gov

Cellular DysfunctionReceptor-Specific Mechanisms of Sigma-1 Receptor
Osteoporosis Acts as a negative regulator of osteoclastogenesis by promoting the ER-associated degradation (ERAD) of SERCA2, thereby impairing osteoclast formation. nih.govembopress.orgsigmaaldrich.com
Cancer Overexpressed in many cancer types, promoting cell survival through the regulation of calcium homeostasis at the ER-mitochondria interface. nih.govmdpi.com It modulates various ion channels, contributing to chemoresistance and cell migration, and interacts with proteins like β1 integrin to influence cell adhesion. nih.govfrontiersin.org

Advanced Research Methodologies for Sigma 1 Receptor Investigation

Structural Determination Techniques: X-ray Crystallography and Cryo-Electron Microscopy

Elucidating the three-dimensional structure of the Sig-1R has been a landmark achievement, providing a foundational framework for understanding its function and interaction with various ligands.

X-ray Crystallography: This powerful technique has been instrumental in revealing the high-resolution atomic structure of the human Sig-1R. nih.govnih.gov The first crystal structures, reported in 2016, were a significant breakthrough, resolving long-standing questions about the receptor's architecture. nih.govuniprot.org

Key findings from crystallographic studies include:

Trimeric Architecture: Contrary to earlier models suggesting a two-transmembrane domain topology, the crystal structure revealed that Sig-1R assembles into a homotrimer, with each protomer (individual protein unit) contributing a single transmembrane helix. nih.govfrontiersin.org

Unique Fold: The bulk of the receptor, the C-terminal domain, resides in the cytoplasm and adopts a cupin-like β-barrel fold, a structure not previously seen in other human proteins. nih.govnih.gov

Ligand-Binding Pocket: The ligand-binding site is located deep within the hydrophobic core of this β-barrel. nih.govuniprot.org Structures have been solved with various chemically diverse ligands bound, including the antagonists PD144418 and haloperidol (B65202), and the agonist (+)-pentazocine. nih.govelsevierpure.com These studies have highlighted the remarkable plasticity of the binding pocket, which allows it to accommodate a wide array of compounds. uniprot.org

Oligomerization Interface: The interface between the three protomers is extensive and highly conserved, underscoring the importance of the trimeric state for receptor stability and function. nih.gov

These structural insights, made possible by X-ray crystallography, are crucial for the rational design of novel and selective Sig-1R modulators. The Protein Data Bank (PDB) archives several of these structures, providing a valuable resource for researchers (see Table 1).

PDB IDLigand BoundResolution (Å)Key Findings
5HK1 PD144418 (Antagonist)2.51Revealed the trimeric architecture and cupin-like fold. nih.gov
5HK2 4-IBP (Antagonist)2.85Demonstrated plasticity in ligand recognition. nih.gov
6DJZ Haloperidol (Antagonist)2.96Provided structural basis for classical antagonist binding. elsevierpure.com
6DK0 NE-100 (Antagonist)3.10Further elucidated antagonist binding modes. elsevierpure.com
6DK1 (+)-Pentazocine (Agonist)2.60Showed a unique binding pose for an agonist, inducing subtle conformational changes. elsevierpure.comnih.gov

Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography has been the primary method for Sig-1R structural determination, cryo-electron microscopy is another powerful technique for visualizing macromolecules, especially large complexes and membrane proteins in a near-native state. Although specific cryo-EM studies focused solely on the Sig-1R structure are not yet prominent in the literature, this methodology holds great potential for future investigations, particularly for capturing the receptor in complex with its various interacting protein partners within a membrane environment.

Proteomic Approaches for Interactome Mapping: Proximity Biotinylation, Co-immunoprecipitation, and Quantitative Mass Spectrometry

Understanding the function of the Sig-1R precursor as it matures into a chaperone necessitates identifying the proteins it interacts with. Modern proteomic techniques have revolutionized the mapping of these protein-protein interaction networks, or "interactomes."

Proximity Biotinylation (e.g., APEX, BioID): This innovative approach allows for the identification of both stable and transient or weak protein interactions within a native cellular context. The method involves fusing the protein of interest (in this case, Sig-1R) to a promiscuous biotin (B1667282) ligase enzyme, such as Apex2 or BioID. nih.govnih.gov When activated, the enzyme releases highly reactive biotin molecules that covalently label nearby proteins within a nanometer-scale radius. These biotin-tagged proteins can then be isolated and identified using mass spectrometry.

A pivotal study utilized an Apex2-tagged Sig-1R (S1R-Apex2) to map its interactome in living cells. nih.govnih.gov This approach successfully identified over 200 potential interacting proteins, many of which are located in the endomembrane system and are involved in the secretory pathway. nih.govnih.gov This proximity labeling technique has also been used to confirm the subcellular localization of Sig-1R, with studies showing its N-terminus facing the cytosol and its C-terminus within the ER lumen. elsevierpure.com

Co-immunoprecipitation (Co-IP): Co-IP is a classical and widely used technique to verify protein-protein interactions. It involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate. If other proteins are bound to the bait, they will be pulled down as part of the complex. These co-precipitated proteins can then be detected by Western blotting. Co-IP has been successfully used to confirm interactions between Sig-1R and various partners, such as the transcription factor NRF2. neurology.org However, it is sometimes challenging to validate weaker or more transient interactions discovered through proximity biotinylation using Co-IP, as the required washing steps can disrupt these less stable complexes. nih.gov

Quantitative Mass Spectrometry: This technology is the analytical engine behind modern proteomics. After proteins are isolated via proximity biotinylation or Co-IP, mass spectrometry is used to identify and quantify them. nih.govfrontiersin.org In the context of Sig-1R research, quantitative mass spectrometry has been crucial for analyzing the complex mixture of proteins labeled by S1R-Apex2. Importantly, this approach can be used to study how the interactome changes under different conditions. For example, by treating cells with a Sig-1R agonist ((+)-Pentazocine) or an antagonist (Haloperidol), researchers have shown that the receptor's interaction with specific proteins, such as PCSK9 and the Low-density lipoprotein receptor (LDLR), is dynamically regulated by its ligand-bound state. nih.gov

Interacting ProteinMethod of IdentificationFunctional RelevanceLigand-Dependent Change
BiP (GRP78) Proximity Biotinylation, Co-IPER Chaperone, binds to inactive Sig-1RDissociates upon agonist binding
PCSK9 Proximity Biotinylation, MSCholesterol MetabolismIncreased binding with antagonist (Haloperidol)
LDLR Proximity Biotinylation, MSCholesterol MetabolismIncreased binding with agonist ((+)-Pentazocine)
NRF2 Co-IP, Proximity Ligation AssayAntioxidant ResponseCo-localization observed
Components of Secretory Pathway Proximity Biotinylation, MSProtein TraffickingEnriched in Sig-1R proximatome

Live-Cell Imaging and Real-Time Dynamic Studies of Receptor Translocation and Interactions

Observing the behavior of the Sig-1R in its native environment—the living cell—is crucial for understanding its dynamic functions, including its journey from a precursor to a mature, mobile chaperone.

Fluorescent Protein Fusions: A common strategy for visualizing Sig-1R in live cells is to genetically fuse it with a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP). elsevierpure.comahajournals.org These Sig-1R-GFP/YFP constructs allow researchers to track the receptor's location and movement in real-time using various forms of fluorescence microscopy. elsevierpure.com Live-cell imaging has confirmed that Sig-1R is predominantly localized to the ER network, including the nuclear envelope and mitochondria-associated membranes (MAMs). elsevierpure.comnih.gov

Receptor Translocation Studies: A long-held hypothesis suggested that upon stimulation by agonists, Sig-1R translocates from the ER to the plasma membrane. nih.govnih.govresearchgate.net Live-cell imaging has been central to investigating this phenomenon. While some studies using conventional confocal microscopy have suggested such movement, more recent work employing advanced super-resolution microscopy techniques has provided a more nuanced view. elsevierpure.comneurology.orgahajournals.org

For instance, a study using Super-Resolution Radial Fluctuations (SRRF) microscopy found that while the Sig-1R agonist (+)-pentazocine did induce dynamic changes, it did not result in a large-scale translocation to the plasma membrane. elsevierpure.comneurology.orgahajournals.org Instead, the activation led to a decrease in the colocalization of Sig-1R-YFP with a marker of the vesicular ER (KDEL-mRFP), suggesting a reorganization or movement within different subdomains of the ER itself. elsevierpure.comneurology.orgjax.org

Advanced Imaging Techniques:

Confocal and Time-Lapse Microscopy: These methods have been used to monitor the real-time movement of fluorescently-tagged Sig-1R, showing its agonist-dependent increased mobility. elsevierpure.com

Fluorescence Recovery After Photobleaching (FRAP): In FRAP experiments, a laser is used to bleach the fluorescence in a specific region of the cell. The rate at which fluorescence returns to that area provides information about the mobility of the tagged protein. FRAP assays have provided evidence for the increased mobility of Sig-1R-YFP following agonist stimulation. elsevierpure.comneurology.org

Super-Resolution Microscopy (e.g., SRRF, pro-ExM): These techniques overcome the diffraction limit of light, allowing for much higher resolution imaging. They have been critical in refining our understanding of Sig-1R localization at the MAMs and its subtle, agonist-induced dynamic shifts within the ER. elsevierpure.comneurology.org

Bimolecular Fluorescence Complementation (BiFC): This assay is used to visualize protein-protein interactions in living cells. It involves splitting a fluorescent protein into two non-fluorescent halves and fusing each half to one of the two proteins of interest. If the two proteins interact, the fluorescent protein reassembles and emits a signal, a technique that has been used to visualize Sig-1R's interaction with NMDA receptor subunits. nih.gov

Genetic Manipulation and Knockout Models (e.g., CRISPR/Cas9, siRNA)

Altering the expression of the SIGMAR1 gene is a powerful way to investigate the function of the receptor, from its initial synthesis as a precursor to its role in complex physiological and pathological processes.

CRISPR/Cas9: The revolutionary CRISPR/Cas9 gene-editing technology has been used to create both cell lines and animal models that completely lack the Sig-1R. elsevierpure.comnih.govresearchgate.net

In Vitro Knockout: Researchers have generated Sig-1R knockout cell lines (e.g., in HEK293, NSC34, and SH-SY5Y cells) to study the receptor's cellular roles, such as its involvement in autophagosome clearance. researchgate.net

In Vivo Knockout Models: Sigmar1 knockout mice have been generated and studied extensively. nih.govneurology.orgahajournals.org While initial observations suggested they were largely normal, more detailed analyses have revealed specific deficits, including muscle weakness, abnormal mitochondria, motor coordination defects, and cardiac dysfunction that develops with age. nih.govahajournals.orgjax.org Crucially, when these knockout mice are crossed with a mouse model of amyotrophic lateral sclerosis (ALS), the resulting offspring show a more severe disease progression and reduced lifespan, providing strong genetic evidence for the neuroprotective role of Sig-1R. nih.govnih.gov

Conditional Knockout: More recently, CRISPR/Cas9 has been used to create a conditional knockout mouse model (Sigmar1-loxP). elsevierpure.comnih.govnih.gov This sophisticated tool allows scientists to delete the Sigmar1 gene in specific tissues or at specific times by using Cre-recombinase, enabling a much finer dissection of the receptor's diverse functions throughout the body. elsevierpure.comnih.gov

RNA Interference (siRNA): For transiently reducing gene expression, small interfering RNA (siRNA) is a widely used tool. siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA. This "knockdown" of SIGMAR1 mRNA prevents the synthesis of the receptor precursor. Studies using siRNA to silence Sig-1R in various cell lines have demonstrated its crucial role in cell survival, as its knockdown often leads to increased cell death and apoptosis. nih.gov This approach has also been used to show that the anti-inflammatory effects of certain compounds are dependent on the presence of the Sig-1R. researchgate.net

Genetic ToolModel SystemKey Application / Finding
CRISPR/Cas9 Cell Lines (HEK293, etc.)Generation of stable knockout lines to study cellular functions (e.g., autophagy). researchgate.net
CRISPR/Cas9 Mouse (Constitutive KO)Revealed roles in muscle and heart function; demonstrated neuroprotective function in an ALS model. nih.govneurology.orgahajournals.org
CRISPR/Cas9 Mouse (Conditional KO)Allows for tissue-specific and temporally controlled gene deletion to study location-specific functions. elsevierpure.comnih.gov
siRNA Cell Lines (Various)Transient knockdown to study acute roles in cell survival, apoptosis, and signaling pathways. nih.govresearchgate.net

In Vitro and Ex Vivo Functional Assays for Receptor Activity and Modulation

To complement cellular and in vivo studies, a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) assays are employed to directly measure Sig-1R activity and how it is modulated by different compounds.

In Vitro Assays:

Radioligand Binding Assays: This is a cornerstone technique in pharmacology used to characterize the interaction between a ligand and a receptor. It typically involves using a radioactively labeled compound (radioligand) known to bind to the receptor. By measuring the amount of radioactivity bound to membranes isolated from cells or tissues expressing Sig-1R, researchers can determine the binding affinity (Ki) and density (Bmax) of the receptors. These assays are fundamental for screening new compounds and understanding their structure-activity relationships.

Protease Protection and Glycosylation Mapping: These biochemical assays have been used with purified or reconstituted receptor protein to investigate fundamental properties like its membrane topology. For example, by introducing artificial N-glycosylation sites at different positions in the Sig-1R sequence and expressing it in cells, researchers could determine which sites became glycosylated (an ER-lumen-specific modification), unambiguously showing that the receptor's N-terminus is cytosolic and its C-terminus is in the ER lumen.

Reconstituted Systems: Studying the Sig-1R precursor's properties, such as its tendency to form clusters, can be done in simplified, artificial membrane systems like giant unilamellar vesicles (GUVs). Experiments in such reduced reconstitution systems have demonstrated that cholesterol directly influences Sig-1R clustering, and that agonists can disrupt these clusters, suggesting a mechanism of action related to the remodeling of ER membrane microdomains.

Ex Vivo Assays:

Electrophysiology in Tissue Slices: To study the effect of Sig-1R modulation on neuronal activity, ex vivo preparations such as brain or spinal cord slices are invaluable. Using techniques like patch-clamp electrophysiology, scientists can record the electrical activity of individual neurons within these slices. Such studies have shown that the absence of Sig-1R (in knockout mice) leads to increased excitability of motor neurons, supporting the idea that the receptor acts as a "brake" on neuronal firing. nih.govnih.gov

Isolated Organ Preparations: The function of Sig-1R in specific organs can be studied ex vivo. For example, the contractile properties of heart muscle strips or the vascular tone of isolated arteries can be measured in response to Sig-1R ligands, providing insights into the receptor's cardiovascular roles.

Neurotransmitter Release from Synaptosomes: Synaptosomes are isolated, functional nerve terminals that can be prepared from brain tissue. They can be used to study how Sig-1R modulators affect the release of neurotransmitters, providing a direct link between receptor activity and synaptic function.

These diverse assays, spanning from the molecular to the tissue level, are essential for building a comprehensive picture of how the Sig-1R precursor matures and functions as a critical regulator of cellular physiology.

Future Directions and Unresolved Questions in Sigma 1 Receptor Research

Definitive Identification and Characterization of Endogenous Ligands

A primary obstacle in understanding the physiological role of the S1R is the definitive identification of its endogenous ligands. nih.gov While several molecules have been proposed, there is no scientific consensus on their identity and physiological significance. nih.gov

Neurosteroids, such as progesterone, dehydroepiandrosterone (B1670201) (DHEA), and pregnenolone (B344588) sulfate, are considered likely candidates. nih.gov Additionally, sphingosine (B13886) and N,N-dimethylsphingosine (DMS) have been suggested as potential endogenous ligands. nih.gov More recent computational and experimental studies have pointed to steroids, with 16,17-didehydroprogesterone showing high affinity for the receptor. uniroma1.it However, the promiscuous binding nature of the S1R to a wide variety of compounds complicates the definitive identification of a single native ligand. nih.gov Future research must focus on unequivocally identifying these endogenous molecules and characterizing their specific roles in modulating S1R activity under normal physiological conditions.

Comprehensive Mapping of Dynamic and Context-Dependent Interactome Changes

The S1R functions primarily through its interactions with other proteins, acting as a "pluripotent modulator" of various signaling pathways. nih.govnih.gov It has been reported to bind to at least 49 different proteins with diverse structures and functions. nih.govnih.gov These interactions are not static; they are dynamic and change depending on the cellular context and whether a ligand is bound. nih.govbiorxiv.org

Future research should focus on creating a comprehensive map of the S1R's network of interacting proteins, known as its interactome. nih.gov Advanced techniques like proximity biotinylation can identify proteins within close proximity to the S1R in a living cell. nih.govbiorxiv.org Studies using this approach have identified over 200 novel proteins that associate with S1R, many of which are involved in the secretory pathway. nih.govbiorxiv.org Understanding how this interactome changes in response to different ligands (agonists versus antagonists), cellular stress, and in different cell types is a crucial next step. nih.govfrontiersin.org This will provide a more precise understanding of how S1R carries out its diverse functions. nih.gov

Full Characterization of All Oligomeric States and Their Specific Functional Implications

The S1R can exist in various forms, from single units (monomers) to pairs (dimers) and larger complexes (oligomers). nih.govnih.gov The transition between these different states appears to be regulated by the binding of ligands. nih.govnih.govresearchgate.net For instance, agonist binding tends to favor the formation of monomers and dimers, while antagonist binding promotes higher-order oligomers. nih.govnih.govresearchgate.net

While it is known that these different oligomeric states exist, their specific functions remain poorly understood. nih.gov It is hypothesized that the oligomerization state is a key factor in regulating the receptor's activity. nih.gov Future research needs to fully characterize these different states and determine their exact functional roles. This will likely involve advanced imaging and biophysical techniques to observe these complexes in living cells and understand how their formation and dissolution are linked to specific cellular outcomes. nih.gov A model has been proposed where increased membrane cholesterol and antagonist binding promote the oligomeric state, while agonist binding and certain mutations favor deoligomerization. mdpi.com

Elucidation of Detailed Molecular Mechanisms of Ligand-Induced Conformational Changes and Signal Transduction

The binding of a ligand to the S1R induces a change in the receptor's three-dimensional shape, a process known as a conformational change. nih.gov This change is critical for initiating a signal within the cell. nih.gov However, the precise molecular details of how this happens are still being investigated.

Crystal structures of the S1R bound to different ligands have revealed that agonists induce unique structural rearrangements compared to antagonists. nih.gov Structural and functional data suggest that the pathway for a ligand to enter its binding site likely involves conformational changes in the C-terminal two-helix bundle of the receptor. nih.gov Molecular dynamics simulations have been used to model a potential ligand binding pathway that involves two major conformational shifts. nih.gov Future work will need to combine high-resolution structural techniques, like cryo-electron microscopy, with computational modeling to create a detailed, dynamic picture of how ligand binding alters the receptor's shape and how that structural information is transmitted to its various interacting proteins to produce a cellular effect. nih.govnih.gov

Integration of Sigma-1 Receptor Function within Broader Inter-Organelle Communication Networks

The S1R is primarily located at a critical cellular junction known as the mitochondria-associated ER membrane (MAM), where the endoplasmic reticulum (ER) and mitochondria make close contact. nih.govnih.govnih.gov This strategic positioning allows the S1R to act as a modulator of communication between organelles. nih.govnih.gov

The S1R is involved in regulating calcium signaling between the ER and mitochondria, a process vital for cellular energy and health. nih.govfrontiersin.org Under certain conditions, such as stimulation by a ligand or cellular stress, the S1R can move from the MAM to other parts of the cell, including the plasma membrane and the nuclear envelope, where it can interact with and regulate a variety of proteins like ion channels and kinases. nih.govnih.govnih.gov A key future goal is to understand how the S1R integrates these local and remote signaling activities into a cohesive network that maintains cellular balance. This will involve mapping its translocation patterns and its interactions within different cellular compartments to build a holistic view of its role in inter-organelle communication. nih.govnih.gov

Q & A

Q. What is the structural and functional role of the Sigma-1 receptor precursor in cellular stress response pathways?

The this compound acts as a molecular chaperone localized in the mitochondria-associated endoplasmic reticulum membrane (MAM). It regulates calcium signaling, protein folding, and neurotransmitter systems under stress conditions. Methodologically, studies often employ immunofluorescence for subcellular localization, co-immunoprecipitation to identify binding partners (e.g., BiP/GRP78), and calcium imaging to assess its modulation of intracellular Ca²⁺ dynamics .

Q. How does the Sigma-1 receptor contribute to neuropsychiatric disorders such as schizophrenia and depression?

Preclinical models (e.g., phencyclidine [PCP]-induced rodent schizophrenia models) demonstrate that Sigma-1 agonists ameliorate cognitive and social deficits. Human postmortem studies report altered Sigma-1 receptor expression in schizophrenia patients. Key methodologies include behavioral assays (prepulse inhibition, social interaction tests), receptor autoradiography, and knockout mouse models to validate receptor-specific effects .

Q. What experimental models are commonly used to study Sigma-1 receptor pharmacology?

In vitro models include HEK-293 cells transfected with Sigma-1 receptors for ligand-binding assays. In vivo models involve PCP-induced cognitive deficits in rodents, combined with pharmacological interventions (e.g., selective allosteric modulators like SOMCL-668). Electrophysiological recordings in brain slices are used to assess synaptic plasticity changes .

Advanced Research Questions

Q. How can conflicting data on Sigma-1 receptor localization and ligand specificity be resolved?

Contradictions arise from tissue-specific expression or methodological variability (e.g., antibody specificity in immunohistochemistry). To address this, researchers should:

  • Validate antibodies using knockout controls.
  • Use orthogonal techniques (e.g., electron microscopy for ultrastructural localization).
  • Compare ligand-binding profiles across species (human vs. rodent) using radioligand displacement assays .

Q. What are the challenges in designing selective Sigma-1 receptor agonists/antagonists, and how can they be overcome?

Off-target effects on σ-2 receptors or dopamine transporters are common. Strategies include:

  • Structure-activity relationship (SAR) studies to optimize ligand selectivity.
  • Functional assays (e.g., calcium flux in Sigma-1-transfected cells vs. wild-type).
  • Computational modeling of receptor-ligand interactions to identify key binding residues .

Q. How do Sigma-1 receptor polymorphisms impact its role in disease susceptibility and drug response?

Genome-wide association studies (GWAS) and exome sequencing identify variants linked to psychiatric disorders. Functional validation involves:

  • Transfecting mutant receptors into cell lines to assess chaperone activity.
  • Behavioral phenotyping of transgenic animals carrying human polymorphisms.
  • Clinical pharmacogenomic studies correlating variants with SSRI efficacy .

Q. What methodologies are critical for distinguishing Sigma-1 receptor-mediated neuroprotection from off-target effects in neurodegeneration studies?

  • Conditional knockout models to isolate receptor-specific effects.
  • Multi-omics approaches (transcriptomics/proteomics) to identify downstream pathways.
  • Pharmacological rescue experiments (e.g., BD1047 antagonism to reverse effects) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on Sigma-1 receptor modulators?

  • Population : Rodent models of chronic PCP-induced schizophrenia.
  • Intervention : SOMCL-668 (Sigma-1 allosteric modulator).
  • Comparison : Wild-type vs. Sigma-1 knockout mice.
  • Outcome : Social interaction, cognitive performance.
  • Time : Acute (1 week) vs. chronic (4 weeks) treatment .

Q. What statistical approaches address variability in Sigma-1 receptor expression data across brain regions?

  • Hierarchical linear modeling to account for regional heterogeneity.
  • Meta-analysis of postmortem datasets with standardized normalization (e.g., housekeeping gene ratios).
  • Machine learning (PCA or clustering) to identify expression patterns linked to clinical subtypes .

Addressing Contradictory Evidence

Q. Why do some studies report neuroprotective effects of Sigma-1 agonists, while others show no benefit?

Discrepancies may stem from differences in disease models (acute vs. chronic injury) or ligand pharmacokinetics. Researchers should:

  • Conduct dose-response studies to identify therapeutic windows.
  • Use translational endpoints (e.g., synaptic plasticity in vitro and in vivo).
  • Replicate findings across independent labs with standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.